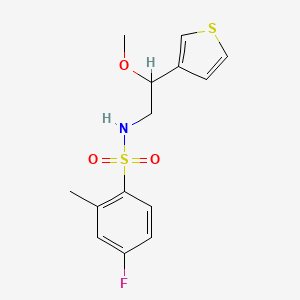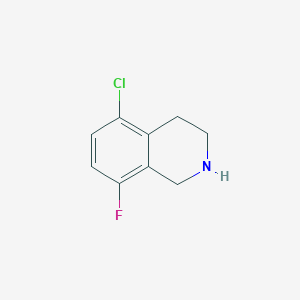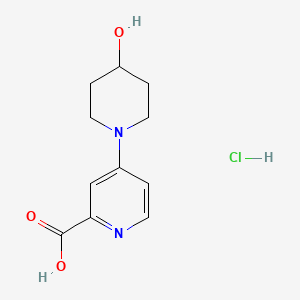
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2) inhibitors, which are known to play a crucial role in the pathogenesis of many diseases.
Aplicaciones Científicas De Investigación
Nicotinamide N-methyltransferase (NNMT) Inhibition for Metabolic Disorder Treatment
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in metabolic pathways by transferring a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide. NNMT's overexpression has been linked to various diseases, including metabolic syndrome, cardiovascular disease, and type 2 diabetes mellitus. Studies have shown that NNMT inhibition can reverse adipose activity related to insulin resistance, suggesting its potential as a therapeutic target for metabolic disorders. Novel pyrimidine-5-carboxamide compounds, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been identified as NNMT inhibitors, offering new avenues for treating diabetes and related metabolic conditions (Sabnis, 2021).
Antibacterial Activity of Pyridone Derivatives
Derivatives of nicotinamides, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been explored for their antibacterial properties. A study on 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives prepared from nicotinamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of nicotinamide derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Bheemanapalli et al., 2008).
Discovery of Bisubstrate Inhibitors for NNMT
The discovery of bisubstrate inhibitors that occupy both substrate and cofactor binding sites in NNMT has opened new paths for developing potent and selective NNMT inhibitors. Such inhibitors can modulate NNMT's role in physiology and pathophysiology, offering therapeutic strategies for diseases associated with NNMT overexpression. This approach has led to the identification of compounds that could serve as valuable tools for probing NNMT's biological roles and therapeutic potential (Babault et al., 2018).
Epigenetic Remodeling in Cancer
NNMT's overexpression in cancer contributes to tumorigenesis by affecting the methylation potential of cancer cells, leading to altered epigenetic states and the expression of pro-tumorigenic gene products. Understanding NNMT's role in creating a metabolic methylation sink highlights its significance in cancer's molecular mechanisms and identifies it as a potential target for cancer therapy (Ulanovskaya et al., 2013).
Corrosion Inhibition
Nicotinamide derivatives, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit promising results in protecting mild steel from corrosion, suggesting their application in industrial processes where corrosion resistance is crucial (Chakravarthy et al., 2014).
Propiedades
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-15(4-2-9-18-12)16(22)21-13-5-7-14(8-6-13)23-17-19-10-3-11-20-17/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROTDKJVZJJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)
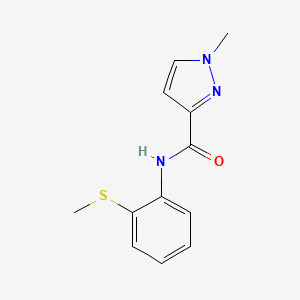
![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)
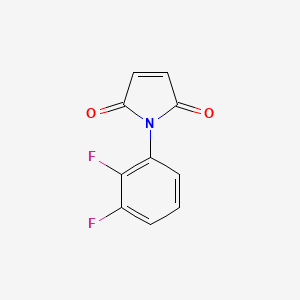
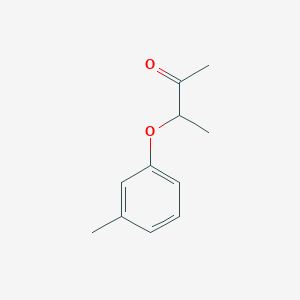
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)

